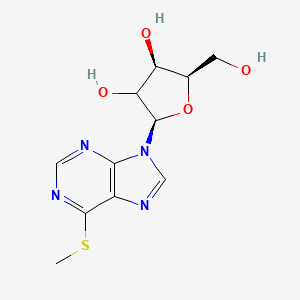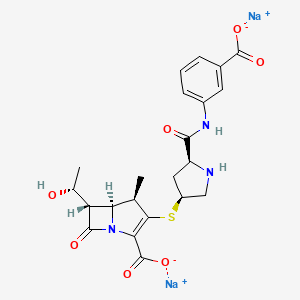
Ajugalide D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ajugalide D is a neoclerodane diterpenoid compound isolated from the plant Ajuga taiwanensis, which belongs to the Lamiaceae family . This compound is part of a group of bioactive metabolites known for their diverse biological activities, including antibacterial, antifungal, and cytotoxic properties .
Métodos De Preparación
Ajugalide D is typically isolated from the herb Ajuga taiwanensis through phytochemical investigation . The isolation process involves solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using chromatographic techniques and its structure elucidated through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Análisis De Reacciones Químicas
Ajugalide D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Aplicaciones Científicas De Investigación
Ajugalide D has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Ajugalide D involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and interfering with essential metabolic processes . In cancer cells, this compound induces apoptosis (programmed cell death) by activating caspase enzymes and promoting the release of cytochrome c from mitochondria .
Comparación Con Compuestos Similares
Ajugalide D is structurally similar to other neoclerodane diterpenoids such as ajugalide A, ajugalide B, and ajugalide C . it is unique in its specific arrangement of functional groups, which contributes to its distinct biological activities . Other similar compounds include ajugapantin A and ajugamarin C1, which also exhibit antimicrobial and cytotoxic properties .
Propiedades
Fórmula molecular |
C21H32O6 |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
methyl (1R,4aR,5S,6R,8S,8aR)-8-hydroxy-5-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C21H32O6/c1-12-8-17(23)21(3)14(19(25)26-4)6-5-7-16(21)20(12,2)10-15(22)13-9-18(24)27-11-13/h9,12,14-17,22-23H,5-8,10-11H2,1-4H3/t12-,14+,15+,16-,17+,20+,21+/m1/s1 |
Clave InChI |
BDMPRXRGZXNSLR-WLOBYMLMSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H]([C@]2([C@@H](CCC[C@@H]2[C@@]1(C)C[C@@H](C3=CC(=O)OC3)O)C(=O)OC)C)O |
SMILES canónico |
CC1CC(C2(C(CCCC2C1(C)CC(C3=CC(=O)OC3)O)C(=O)OC)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)
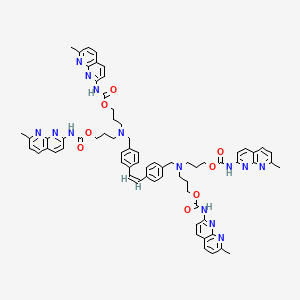


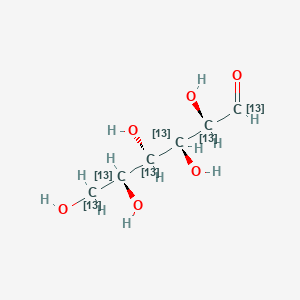

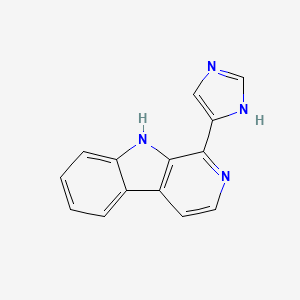
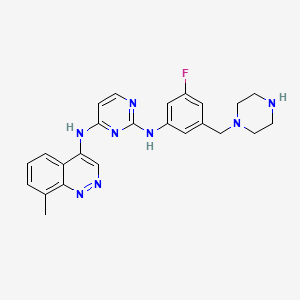
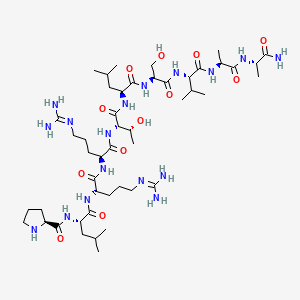
![copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide](/img/structure/B12395684.png)
